2,2-Difluoro-2-(oxan-4-yl)ethanol

Description

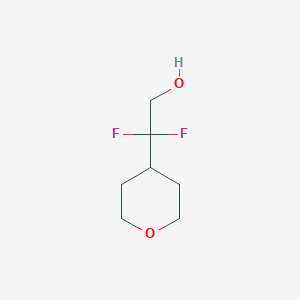

This molecule features a tetrahydropyran (oxan-4-yl) ring substituted with two fluorine atoms and an ethanol group. Such fluorinated alcohols are of interest in medicinal chemistry and materials science due to the combined effects of fluorine (enhanced metabolic stability, lipophilicity) and the hydroxyl group (hydrogen bonding, solubility) .

Properties

IUPAC Name |

2,2-difluoro-2-(oxan-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c8-7(9,5-10)6-1-3-11-4-2-6/h6,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBECYHGIERJLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(oxan-4-yl)ethanol typically involves the introduction of fluorine atoms into an oxane-containing precursor. One common method involves the reaction of oxane derivatives with fluorinating agents under controlled conditions. For example, the reaction of oxane with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(oxan-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of difluoro ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: 2,2-Difluoro-2-(oxan-4-yl)ethanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with enhanced chemical stability and bioactivity.

Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(oxan-4-yl)ethanol involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations

Acid (CAS 1048963-34-3)

- Structure: Replaces the ethanol group with a carboxylic acid (-COOH).

- Properties: Higher polarity and acidity (pKa ~2-3) compared to the ethanol derivative. Predicted collision cross-section (CCS) values for mass spectrometry: [M+H]⁺ at 139.9 Ų .

- Applications : Intermediate in drug synthesis, particularly for modifying pharmacokinetic profiles .

2-Amino-2-(oxan-4-yl)ethanol (CAS 889949-63-7)

- Structure: Substitutes difluoro groups with an amino (-NH₂) group.

- Safety data sheets highlight handling precautions for amines, including skin irritation risks .

- Applications : Likely used in peptidomimetics or as a chiral building block.

2,2-Difluoro-2-(p-tolyl)ethanol (CAS 1783961-43-2)

- Structure : Replaces oxan-4-yl with a para-methylphenyl group.

- Properties : Enhanced aromatic π-π stacking interactions but reduced solubility in polar solvents. Molecular weight: 172.18 g/mol vs. 180.15 g/mol for the oxan-4-yl analog .

- Applications: Potential use in agrochemicals or as a fluorinated aryl alcohol precursor.

Structural Analogues in Drug Development

Gemcitabine (2',2'-Difluorodeoxycytidine)

- Structure : Difluoro substitution on a deoxycytidine scaffold.

- Properties : High antitumor activity (IC₅₀ = 1 ng/mL in leukemia cells) due to fluorine-induced metabolic stabilization and improved DNA incorporation .

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

- Structure : Difluorophenyl and triazole substituents.

- Properties : Antifungal activity attributed to the triazole moiety and fluorine-enhanced bioavailability. Crystal structure reveals intermolecular hydrogen bonding (O–H⋯N, C–H⋯F) .

- Comparison: The oxan-4-yl group in 2,2-difluoro-2-(oxan-4-yl)ethanol may confer better conformational flexibility compared to rigid aromatic systems.

Biological Activity

2,2-Difluoro-2-(oxan-4-yl)ethanol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a difluorinated ethylene moiety attached to a tetrahydrofuran ring. This unique configuration may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways related to cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of target enzymes | |

| Receptor Modulation | Altered signaling pathways | |

| Antioxidant Properties | Decreased oxidative damage |

Case Studies

-

Study on Enzyme Inhibition :

A study evaluated the inhibitory effects of this compound on specific kinases. Results indicated a significant reduction in kinase activity, suggesting potential therapeutic applications in diseases where these kinases are implicated. -

Receptor Interaction Analysis :

Another research project focused on the compound's interaction with G-protein coupled receptors (GPCRs). The findings demonstrated that this compound could modulate receptor activity, leading to altered cellular responses. -

Antioxidant Study :

A recent investigation highlighted the compound's ability to scavenge free radicals in vitro. This antioxidant effect was linked to its potential protective role in neurodegenerative diseases.

Pharmacological Properties

The pharmacokinetic profile of this compound indicates moderate bioavailability and a favorable metabolic stability. These properties are crucial for its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.